molecular formula C10H9ClF3NOS B14043491 1-(3-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-2-one

1-(3-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-2-one

Cat. No.: B14043491
M. Wt: 283.70 g/mol
InChI Key: CMKMJRQDSTYQGV-UHFFFAOYSA-N
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Description

1-(3-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-2-one is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethylthio group, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-2-one typically involves multi-step organic reactions. One common method includes the reaction of 3-amino-5-(trifluoromethylthio)aniline with a chloropropanone derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino and chloropropanone groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(3-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-trifluoromethyl[1,2,4]-triazole: A compound with a similar trifluoromethylthio group.

    N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide: Another compound with trifluoromethyl and amino groups.

Uniqueness

1-(3-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C10H9ClF3NOS

Molecular Weight

283.70 g/mol

IUPAC Name

1-[3-amino-5-(trifluoromethylsulfanyl)phenyl]-3-chloropropan-2-one

InChI

InChI=1S/C10H9ClF3NOS/c11-5-8(16)2-6-1-7(15)4-9(3-6)17-10(12,13)14/h1,3-4H,2,5,15H2

InChI Key

CMKMJRQDSTYQGV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1N)SC(F)(F)F)CC(=O)CCl

Origin of Product

United States

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